molecular formula C25H28N2O6S B12141240 (4E)-4-{hydroxy[4-(piperidin-1-ylsulfonyl)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(piperidin-1-ylsulfonyl)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12141240
M. Wt: 484.6 g/mol
InChI Key: KZHAGSJXNBGQMD-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. This can be achieved through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6S/c1-33-17-16-27-22(18-8-4-2-5-9-18)21(24(29)25(27)30)23(28)19-10-12-20(13-11-19)34(31,32)26-14-6-3-7-15-26/h2,4-5,8-13,22,28H,3,6-7,14-17H2,1H3/b23-21+

InChI Key

KZHAGSJXNBGQMD-XTQSDGFTSA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)\O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.